molecular formula C6H3ClO3S B2817523 2-Chloro-5-formylthiophene-3-carboxylic acid CAS No. 77133-19-8

2-Chloro-5-formylthiophene-3-carboxylic acid

Cat. No.: B2817523
CAS No.: 77133-19-8
M. Wt: 190.6
InChI Key: FLFXZLGOEAUBJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-formylthiophene-3-carboxylic acid typically involves the chlorination of thiophene derivatives followed by formylation and carboxylation reactions. One common method includes the chlorination of 3-thiophenecarboxylic acid, followed by formylation using Vilsmeier-Haack reaction conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Chloro-5-formylthiophene-3-carboxylic acid is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 2-Chloro-5-formylthiophene-3-carboxylic acid is primarily based on its ability to undergo various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the chloro group can be involved in nucleophilic substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in synthetic chemistry and potential pharmaceutical applications .

Comparison with Similar Compounds

  • 2-Chlorothiophene-3-carboxylic acid
  • 5-Formylthiophene-3-carboxylic acid
  • 2-Chloro-3-thiophenecarboxylic acid

Comparison: 2-Chloro-5-formylthiophene-3-carboxylic acid is unique due to the presence of both a chloro group and a formyl group on the thiophene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, 2-Chlorothiophene-3-carboxylic acid lacks the formyl group, which limits its reactivity in certain nucleophilic addition reactions. Similarly, 5-Formylthiophene-3-carboxylic acid lacks the chloro group, affecting its potential for substitution reactions .

Properties

IUPAC Name

2-chloro-5-formylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClO3S/c7-5-4(6(9)10)1-3(2-8)11-5/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFXZLGOEAUBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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